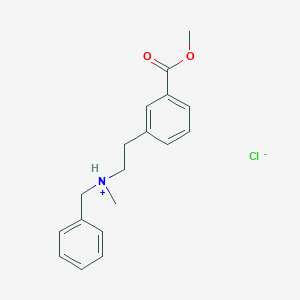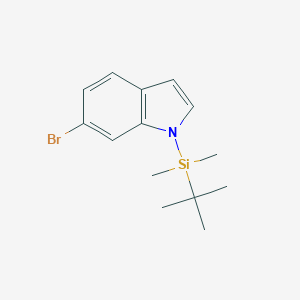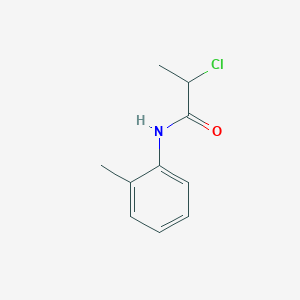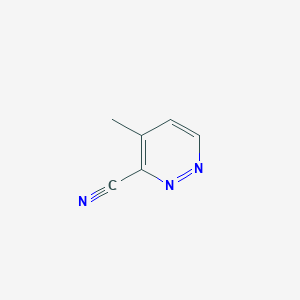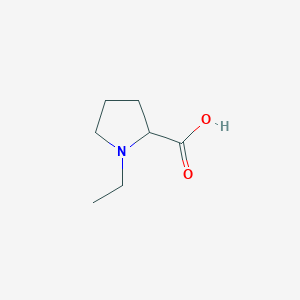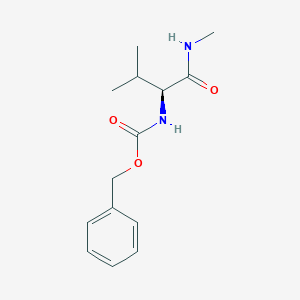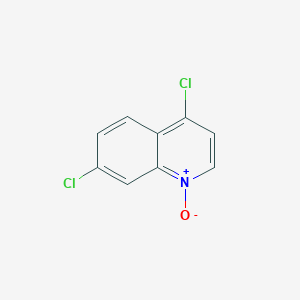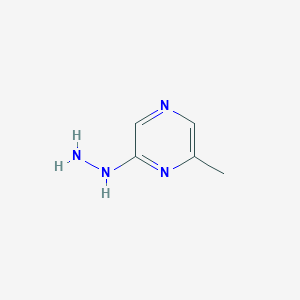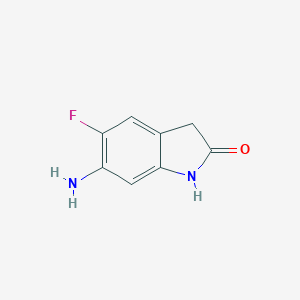
6-氨基-5-氟吲哚-2-酮
描述
“6-Amino-5-fluoroindolin-2-one” is a chemical compound with the molecular formula C8H7FN2O . It has a molecular weight of 166.15 and is solid in its physical form .
Molecular Structure Analysis
The InChI code for “6-Amino-5-fluoroindolin-2-one” is 1S/C8H7FN2O/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1-3,11-12H,10H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
“6-Amino-5-fluoroindolin-2-one” is a solid at room temperature . The compound should be stored in a refrigerator .科学研究应用
抗肿瘤药物开发
6-氨基-5-氟吲哚-2-酮化合物已被研究用于设计和合成新型抗肿瘤药物。 将其掺入苯基脲中已在抗肿瘤评估中显示出前景,表明其在癌症研究和治疗中的作用 .
化学合成
由于其活性氨基,该化合物被用于各种化学合成中,该氨基可以进一步修饰。 它作为有机合成中的构建单元,特别是在氟化吲哚的开发中,氟化吲哚在药物化学中具有广泛的应用 .
材料科学
在材料科学中,由于氟原子的存在,6-氨基-5-氟吲哚-2-酮可用于修饰材料的表面特性或作为创建具有特定荧光或电子特性的新型材料的前体 .
蛋白质组学
该化合物可能在蛋白质组学中找到应用,在那里它可以由于其荧光特性而用作标签或探针。 这可以帮助研究蛋白质相互作用和功能 .
细胞生物学
在细胞生物学研究中,6-氨基-5-氟吲哚-2-酮可能用作荧光标记物来追踪细胞增殖、迁移或其他细胞过程 .
基因组学
该化合物修饰的潜力使其成为基因组学研究的候选者,可能作为用于 DNA 测序或 PCR 扩增过程的试剂的组成部分 .
分析化学
由于其独特的结构,6-氨基-5-氟吲哚-2-酮可用于诸如 HPLC 或质谱法等分析方法中的标准或参考化合物来识别或量化其他物质 .
环境测试
安全和危害
属性
IUPAC Name |
6-amino-5-fluoro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQRWWOHJBWWKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 6-amino-5-fluoroindolin-2-one synthesized in the context of this study?
A1: The article describes the synthesis of 6-amino-5-fluoroindolin-2-one through a multi-step process starting with the bis-nitration of m-fluorophenylacetic acid. This is followed by reduction and cyclization reactions to yield the desired 6-amino-5-fluoroindolin-2-one. This compound then serves as a precursor for further modifications to generate the target tetrahydrophthalimide-substituted indolin-2-one derivatives [].
Q2: What is the role of 6-amino-5-fluoroindolin-2-one in the synthesis of the final compounds?
A2: 6-Amino-5-fluoroindolin-2-one acts as a key intermediate in the synthesis of the target tetrahydrophthalimide-substituted indolin-2-one derivatives. It undergoes further elaboration, including the addition of a tetrahydrophthalimide substituent and subsequent C- and N-alkylations, to yield the desired final compounds with potential herbicidal activity [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

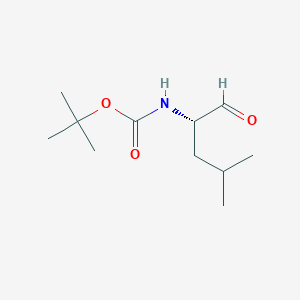
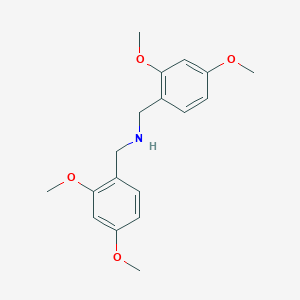
![Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]-](/img/structure/B179541.png)
